3-Methylbenzo[d]isoxazole-5-carbaldehyde
Description
Properties
IUPAC Name |
3-methyl-1,2-benzoxazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-6-8-4-7(5-11)2-3-9(8)12-10-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYHKGGVVXARJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724110 | |
| Record name | 3-Methyl-1,2-benzoxazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648448-98-0 | |
| Record name | 3-Methyl-1,2-benzoxazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbenzo[d]isoxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 3-methyl-2-aminophenol with chloroform in the presence of a base. The reaction proceeds through the formation of an intermediate isocyanate, which then cyclizes to form the isoxazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar cyclization reactions. The process may involve continuous flow reactors or batch reactors, depending on the desired scale and efficiency. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methylbenzo[d]isoxazole-5-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can involve nucleophiles such as amines or halides under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted isoxazoles or other derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
3-Methylbenzo[d]isoxazole-5-carbaldehyde can be synthesized through various methods, often involving the reaction of isoxazole derivatives with aldehydes or hydrazines. For example, the synthesis of related compounds has been documented using microwave-assisted techniques and metal-free synthetic routes, which enhance yield and reduce environmental impact . The compound's structure allows for further modifications that can lead to a variety of derivatives with tailored properties.
2.1 Antiviral Properties
Research has indicated that derivatives of this compound exhibit antiviral activity, particularly against HIV-1. Non-nucleoside inhibitors derived from this compound have shown promise in inhibiting reverse transcriptase, an essential enzyme for viral replication . The metabolic stability of these compounds enhances their potential as therapeutic agents in HIV treatment regimens.
2.2 Anticancer Activity
The cytotoxic effects of this compound and its derivatives have been evaluated against various cancer cell lines, including human colon cancer (HCT-116) and hepatocellular carcinoma (HepG2). Studies have demonstrated that certain derivatives possess IC50 values comparable to established chemotherapeutic agents like doxorubicin and sorafenib, indicating their potential as anticancer drugs .
Case Study 1: Synthesis and Evaluation of Antiviral Agents
A study focused on synthesizing a series of isoxazole derivatives from this compound, assessing their efficacy as antiviral agents. The synthesized compounds were tested for their ability to inhibit HIV-1 replication in vitro. Results indicated that modifications at specific positions on the isoxazole ring significantly enhanced antiviral activity, suggesting a structure-activity relationship that could guide future drug development .
Case Study 2: Anticancer Activity Assessment
In another investigation, a library of compounds derived from this compound was screened for anticancer properties. The study utilized MTT assays to determine cell viability across multiple cancer cell lines. Notably, some derivatives exhibited potent cytotoxicity with IC50 values ranging from 7.82 to 10.21 μM, positioning them as viable candidates for further development in cancer therapeutics .
Summary Table of Applications
Mechanism of Action
3-Methylbenzo[d]isoxazole-5-carbaldehyde is structurally similar to other isoxazole derivatives, such as 2-Methylbenzo[d]isoxazole-5-carbaldehyde and 4-Methylbenzo[d]isoxazole-5-carbaldehyde. These compounds share the isoxazole ring system but differ in the position of the methyl group.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 3-position can affect the electronic properties of the compound, leading to different reactivity compared to its analogs.
Comparison with Similar Compounds
3-Chloro-6,7-difluorobenzo[d]isoxazole-5-carbaldehyde (3-14)
- Molecular Formula: C₈H₃ClF₂NO₂
- Molecular Weight : 218.56 g/mol
- Key Features :
- Higher molecular weight and halogen presence may improve stability but reduce solubility in polar solvents.
3-(Benzyloxy)isoxazole-5-carbaldehyde (CAS 2552-53-6)
- Molecular Formula: C₁₁H₉NO₃
- Molecular Weight : 203.19 g/mol
- Key Features :
- Higher molecular weight (203.19 vs. 161.16) may reduce diffusion rates across cellular membranes compared to the methyl analog.
3-Methylbenzo[d]thiazol-methylquinolinium Derivatives
- Key Features: Thiazole-based core (vs. isoxazole in the target compound). Quaternary quinolinium moiety enhances cationic character. Demonstrated potent antibacterial activity against MRSA and VRE by disrupting FtsZ GTPase activity .
- The quinolinium group introduces positive charge, improving interaction with bacterial membranes—a feature absent in the aldehyde-focused target compound.
Research Findings and Implications
- Reactivity : The aldehyde group in all three compounds serves as a reactive site for further derivatization. Halogenation in 3-14 likely enhances electrophilicity, whereas the benzyloxy group in 3-(benzyloxy)isoxazole-5-carbaldehyde may stabilize intermediates via resonance .
- Structural analogs with halogens (e.g., 3-14) or extended aromatic systems (e.g., benzyloxy) may offer clues for optimizing antimicrobial or anticancer properties.
- Practical Considerations : The target compound’s sensitivity to storage conditions underscores the need for inert handling, whereas halogenated analogs may require specialized disposal due to environmental persistence .
Biological Activity
3-Methylbenzo[d]isoxazole-5-carbaldehyde is a compound belonging to the isoxazole family, notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound features a five-membered heterocyclic structure containing nitrogen and oxygen atoms. Its molecular formula is , and it exhibits both hydrophilic and lipophilic characteristics, making it suitable for various biological interactions.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity. A study highlighted its efficacy against multidrug-resistant (MDR) bacteria, particularly through its action as a DNA gyrase inhibitor. The compound showed an IC50 value of 85 nM against E. coli DNA gyrase, indicating potent antibacterial properties against various pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) with minimum inhibitory concentration (MIC) values ranging from 1.56 µM to 3.13 µM .
Anticancer Activity
The compound has also been investigated for its anticancer potential. It has been shown to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The mechanism involves the inhibition of key enzymes that are crucial for cancer cell proliferation and survival.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- DNA Gyrase Inhibition : The compound binds to DNA gyrase, disrupting bacterial DNA replication and leading to cell death.
- Enzyme Modulation : It may act on various enzymes involved in metabolic pathways, altering their activity to favor therapeutic outcomes.
Research Findings
Case Studies
-
Case Study on Antimicrobial Efficacy :
- In vitro studies showed that this compound effectively inhibited the growth of several bacterial strains, including resistant ones. This positions the compound as a promising candidate for developing new antibiotics.
-
Case Study on Cancer Cell Lines :
- Research involving various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, suggesting its potential as a chemotherapeutic agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Methylbenzo[d]isoxazole-5-carbaldehyde, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, a base-catalyzed reaction between substituted pyrazole carbaldehydes and phenols has been documented for structurally similar compounds . Optimization involves adjusting catalysts (e.g., K₂CO₃), solvent polarity, and temperature. Yield improvements are achieved by controlling stoichiometry and reaction time.
- Data Contradiction : Some protocols report lower yields (<50%) due to competing side reactions (e.g., oxidation of the aldehyde group). Recent studies suggest using inert atmospheres or protective groups to mitigate this .
Q. How is the purity of this compound validated in synthetic workflows?
- Methodology : Chromatographic techniques (HPLC, GC-MS) coupled with spectroscopic methods (¹H/¹³C NMR, IR) are standard. For example, NMR analysis of the aldehyde proton (δ 9.8–10.2 ppm) and isoxazole ring protons (δ 6.5–7.5 ppm) confirms structural integrity .
- Advanced Tip : Quantify impurities (e.g., unreacted intermediates) using LC-MS with reference standards, as highlighted in pharmaceutical analysis guidelines .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Methodology : DFT calculations and kinetic studies reveal that the electron-withdrawing isoxazole ring enhances aldehyde electrophilicity, favoring nucleophilic additions. However, steric hindrance from the methyl group may reduce reactivity in bulky substrates .
- Data Contradiction : Some studies report unexpected regioselectivity in Suzuki-Miyaura couplings, attributed to π-π stacking between the isoxazole and arylboronic acids. This contrasts with simpler benzaldehyde derivatives .
Q. How can computational modeling guide the design of this compound derivatives for antimicrobial activity?
- Methodology : Molecular docking (e.g., AutoDock Vina) predicts interactions with bacterial targets like FtsZ (a cell division protein). For analogs, substituent modifications at the 5-position (e.g., carboxamide) improve binding affinity to GTPase-active sites .
- Experimental Validation : Synthesize derivatives and test MIC (Minimum Inhibitory Concentration) against Gram-positive pathogens. Compare results with computational predictions to refine models .
Q. What safety protocols are critical for handling this compound in biological assays?
- Methodology : Use flame-retardant lab coats, nitrile gloves, and fume hoods to prevent inhalation or dermal exposure. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via EPA-approved hazardous waste protocols .
- Contradiction Alert : While some SDS sheets recommend aqueous washes for skin contact, others caution against hydrolysis products. Always verify with site-specific risk assessments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
